Product packaging for Dnp-L-cysteic acid sodium salt(Cat. No.:)

Dnp-L-cysteic acid sodium salt

Cat. No.: B13800592
M. Wt: 357.23 g/mol
InChI Key: JJGQZEXHIQGWBI-FJXQXJEOSA-M
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Description

Dnp-L-cysteic acid sodium salt, also referred to as N-(2,4-Dinitrophenyl)-L-cysteic acid disodium salt hydrate, is a chemically defined derivative of L-cysteic acid . It is supplied as a high-purity compound with the CAS Registry Number 16068-14-7 and a molecular formula of C9H9N3Na2O10S, corresponding to a molecular weight of 397.23 g/mol . The compound features a sulfonic acid group, a characteristic of cysteic acid, which is the oxidation product of the amino acid cysteine . The 2,4-dinitrophenyl (Dnp) group is a classic chromophore and labeling agent widely used in biochemical research. This combination makes the reagent particularly valuable for tracing and analytical applications, such as in the study of peptide structure and amino acid behavior. Researchers utilize this compound in analytical method development and validation, as well as in quality control procedures for pharmaceutical applications . Its well-characterized structure, confirmed by provided SMILES and InChI identifiers, ensures reliability and reproducibility in experimental settings . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N3NaO9S B13800592 Dnp-L-cysteic acid sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N3NaO9S

Molecular Weight

357.23 g/mol

IUPAC Name

sodium;(2R)-2-(2,4-dinitroanilino)-3-hydroxy-3-oxopropane-1-sulfonate

InChI

InChI=1S/C9H9N3O9S.Na/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);/q;+1/p-1/t7-;/m0./s1

InChI Key

JJGQZEXHIQGWBI-FJXQXJEOSA-M

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

Chemical Synthesis and Preparation of Dnp L Cysteic Acid Sodium Salt

Precursor Compounds and Reactants

The formation of Dnp-L-cysteic acid sodium salt relies on two primary reagents: L-cysteic acid monohydrate, which provides the core amino acid structure, and 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), which acts as the derivatizing agent.

L-cysteic acid monohydrate is an oxidized derivative of the amino acid L-cysteine. It is a non-toxic and non-allergenic compound found endogenously in humans and animals. In the synthesis of Dnp-L-cysteic acid, it serves as the foundational molecule, providing the chiral backbone and the reactive primary amino group necessary for derivatization.

Key Properties of L-Cysteic Acid Monohydrate:

PropertyValue
Molecular FormulaC₃H₉NO₆S
Molecular Weight187.17 g/mol
AppearanceWhite to faint yellow powder or crystals
SolubilitySoluble in water

This data is compiled from multiple sources.

1-Fluoro-2,4-dinitrobenzene, commonly known as DNFB or Sanger's reagent, is a chemical used to modify the N-terminal amino acids of polypeptides. merckmillipore.com In the synthesis of Dnp-L-cysteic acid, DNFB is the electrophilic reagent that introduces the 2,4-dinitrophenyl (Dnp) group onto the L-cysteic acid molecule. This reaction is a cornerstone of protein sequencing and amino acid analysis. merckmillipore.com

Key Properties of 1-Fluoro-2,4-dinitrobenzene:

PropertyValue
Molecular FormulaC₆H₃FN₂O₄
Molecular Weight186.10 g/mol
AppearancePale yellow crystals
SolubilitySoluble in benzene (B151609), ether, and propylene (B89431) glycol

This data is compiled from multiple sources.

Reaction Mechanisms of Dinitrophenylation of L-Cysteic Acid

The dinitrophenylation of L-cysteic acid is a nucleophilic aromatic substitution reaction. The primary amino group of L-cysteic acid acts as the nucleophile, attacking the electron-deficient carbon atom of the benzene ring of DNFB that is bonded to the fluorine atom. The highly electronegative nitro groups on the DNFB molecule withdraw electron density from the aromatic ring, making it susceptible to nucleophilic attack. The reaction results in the formation of a stable carbon-nitrogen bond and the displacement of the fluoride (B91410) ion.

The reaction between L-cysteic acid and DNFB is highly regioselective. The Dnp group specifically attaches to the alpha-amino group of the L-cysteic acid. This specificity is due to the greater nucleophilicity of the primary amine compared to the other functional groups present in the molecule, namely the carboxylic acid and sulfonic acid groups, under the typical reaction conditions. The term "Nα-(dinitrophenyl)(DNP)cysteic acid" found in scientific literature confirms this specific site of derivatization. nih.gov

Synthetic Methodologies for Dnp-L-cysteic Acid

The synthesis of Dnp-L-cysteic acid is typically carried out in a laboratory setting using established chemical principles.

Dissolution of L-cysteic acid: L-cysteic acid monohydrate is dissolved in an aqueous alkaline solution, such as a solution of sodium bicarbonate. The alkaline conditions are necessary to deprotonate the amino group, thereby increasing its nucleophilicity.

Addition of DNFB: A solution of 1-fluoro-2,4-dinitrobenzene in a water-miscible organic solvent, such as ethanol, is added to the L-cysteic acid solution.

Reaction: The mixture is stirred at room temperature for a period of time, typically a few hours, to allow the dinitrophenylation reaction to proceed to completion.

Purification: The resulting Dnp-L-cysteic acid is then purified from the reaction mixture. This can be achieved through techniques such as extraction and chromatography. Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction and for the separation of DNP-amino acids. mdpi.com Column chromatography, including ion-exchange or size-exclusion chromatography, can be employed for larger scale purification to separate the product from unreacted starting materials and byproducts. column-chromatography.com

Salt Formation: To obtain the sodium salt, the purified Dnp-L-cysteic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by isolation of the salt, for instance, by precipitation or lyophilization.

Considerations for Yield and Purity in Laboratory Synthesis

The laboratory synthesis of Dnp-L-cysteic acid initiates with the reaction of L-cysteic acid with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the primary amino group of L-cysteic acid attacks the electron-deficient benzene ring of DNFB, displacing the fluorine atom. The subsequent conversion to the sodium salt is typically achieved by neutralization with a sodium base.

Key factors that influence the yield and purity of the final product include reaction conditions, stoichiometry of reactants, and purification methods. The reaction is generally carried out in a slightly alkaline aqueous solution, often using a sodium bicarbonate or borate (B1201080) buffer, to ensure the amino group of L-cysteic acid is deprotonated and thus more nucleophilic. Temperature and reaction time are critical parameters to control to prevent side reactions and degradation of the product.

Purification of Dnp-L-cysteic acid is essential to remove unreacted starting materials and byproducts. Techniques such as recrystallization or chromatographic methods are employed. The purity of the final product can be assessed by techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopy. The sodium salt form is often preferred for its increased stability and solubility in aqueous solutions.

Table 1: Key Parameters in the Laboratory Synthesis of Dnp-L-cysteic Acid
ParameterConsiderationImpact on Yield and Purity
pHSlightly alkaline (pH 8-9)Optimizes the nucleophilicity of the amino group, enhancing the reaction rate. Prevents side reactions.
TemperatureControlled, often at room temperature or slightly elevatedPrevents thermal degradation of the product and reduces the formation of byproducts.
StoichiometrySlight excess of DNFB may be usedEnsures complete conversion of L-cysteic acid, but excess must be removed during purification.
PurificationRecrystallization, Chromatography (TLC, HPLC)Crucial for removing unreacted DNFB, dinitrophenol (a hydrolysis byproduct), and other impurities.

Derivatization from Cysteine or Cystine Residues within Polypeptides and Proteins

A significant application of Dnp-L-cysteic acid is in the analysis of N-terminal cysteine and cystine residues in proteins. This involves a two-step process: the oxidation of the sulfur-containing amino acids to the more stable cysteic acid, followed by dinitrophenylation.

Oxidation of Cysteine/Cystine to Cysteic Acid Prior to Dinitrophenylation

Cysteine and cystine residues are susceptible to degradation during the acidic conditions of protein hydrolysis. To circumvent this, they are first oxidized to the more stable cysteic acid.

A widely used method for this oxidation is the use of performic acid . This is typically prepared by mixing hydrogen peroxide with formic acid. The protein is treated with the performic acid solution at a low temperature (around 0°C) for several hours. This process quantitatively converts both cysteine and the two cysteine residues of a cystine molecule into cysteic acid. It is critical to remove any excess performic acid before proceeding to hydrolysis and dinitrophenylation, as it can degrade other amino acids.

An alternative and in some aspects superior method involves sodium azide-dependent oxidation during acid hydrolysis. nih.govnih.gov This method can be performed in solution, eliminating the need for protein lyophilization. nih.gov Studies have shown that hydrolysis of proteins with hydrochloric acid in the presence of sodium azide (B81097) can result in 87-100% oxidation of cysteine residues to cysteic acid. nih.gov This method is reported to provide slightly higher yields of cysteic acid and, importantly, does not affect tyrosine residues, which can be modified during performic acid treatment. nih.gov

Table 2: Comparison of Oxidation Methods for Cysteine/Cystine
Oxidizing AgentAdvantagesDisadvantages
Performic AcidWell-established and effective for quantitative oxidation.Can modify other amino acid residues (e.g., tyrosine). Requires a separate reaction step and removal of excess reagent.
Sodium Azide (in HCl)Higher yields of cysteic acid reported. nih.gov Does not affect tyrosine. nih.gov Simpler procedure, as oxidation occurs during hydrolysis. nih.govLess commonly cited in historical literature.

In-situ Derivatization Techniques

In-situ derivatization refers to the modification of an amino acid residue within the context of the polypeptide chain. In the case of identifying N-terminal cysteic acid, the dinitrophenylation with Sanger's reagent occurs after the oxidation step. thermofisher.com

The process typically involves the following steps:

Oxidation: The intact protein is first treated with an oxidizing agent like performic acid to convert all cysteine and cystine residues to cysteic acid residues.

Dinitrophenylation: The oxidized protein is then reacted with DNFB under alkaline conditions. The DNFB will react with the free N-terminal amino group of the polypeptide chain. If the N-terminal residue is a cysteic acid, it will form an N-Dnp-cysteic acid residue at the beginning of the protein.

Hydrolysis: The Dnp-protein is then subjected to complete acid hydrolysis, which breaks all the peptide bonds and releases the individual amino acids.

Analysis: The resulting mixture of amino acids will contain the Dnp-derivatized N-terminal amino acid, which can be identified by its characteristic yellow color and chromatographic properties. If the N-terminus was a cysteine or cystine, the identified derivative will be Dnp-L-cysteic acid.

This technique was famously used by Frederick Sanger in his pioneering work on the amino acid sequence of insulin, where he identified Dnp-cysteic acid, indicating the presence of N-terminal cystine residues.

Analytical Methodologies for Dinitrophenyl L Cysteic Acid Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is essential for the isolation and purification of Dnp-L-cysteic acid from complex mixtures like protein hydrolysates, which contain other DNP-amino acids, free amino acids, and artifacts publish.csiro.au.

Paper-based methods have historically been fundamental for the separation of Dnp-L-cysteic acid.

Paper Ionophoresis : This technique separates molecules based on their charge. In a 1N formic acid buffer at pH 1.8, the sulfonic group of Dnp-L-cysteic acid is ionized (negatively charged), while carboxyl groups are not. This causes Dnp-L-cysteic acid to migrate towards the anode publish.csiro.au. In one study, a potential difference of 240 V applied for 16 hours resulted in Dnp-L-cysteic acid migrating 11 cm, separating it from positively charged molecules like ε-DNP-lysine, which move in the opposite direction publish.csiro.au. The accompanying yellow artifact migrated further, to 14 cm, enabling its separation publish.csiro.au.

Paper Chromatography : This method separates compounds based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent). The separation is quantified by the Rf value (retention factor). Studies have shown that Dnp-L-cysteic acid can be separated from the interfering yellow artifact using different solvent systems, as their Rf values differ significantly publish.csiro.au.

Table 2: Paper Chromatography Rf Values for Dnp-L-cysteic Acid and an Associated Artifact
Solvent SystemDnp-L-cysteic acid (Rf)Artifact (Rf)Reference
n-butanol-acetic acid-water (4:1:1)0.180.29 publish.csiro.au
75% aqueous phenol-NH₃-HCN0.380.58 publish.csiro.au

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids due to its high resolution and sensitivity shimadzu.com. For amino acid analysis, a derivatization step is typically required to attach a UV-absorbing or fluorescent tag to the amino acid molecules creative-proteomics.com. The use of 2,4-dinitrofluorobenzene (DNFB) as a pre-column derivatizing reagent allows for the sensitive detection of amino acids, including Dnp-L-cysteic acid creative-proteomics.comnih.gov. The resulting DNP-derivatives are commonly separated using reversed-phase chromatography shimadzu.com. This derivatization makes the otherwise difficult-to-detect amino acids suitable for analysis with standard HPLC systems equipped with UV detectors creative-proteomics.comnih.gov.

Thin-Layer Chromatography (TLC) in Dnp-Amino Acid Profiling

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and semi-quantitative analysis of Dnp-amino acids. It is particularly useful for screening multiple samples and for monitoring the progress of derivatization reactions due to its simplicity, speed, and low cost.

In the context of Dnp-L-cysteic acid, TLC on silica (B1680970) gel plates can be used to separate it from other Dnp-amino acids and reaction byproducts. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase. The choice of the solvent system for the mobile phase is critical for achieving good resolution. For instance, a mixture of n-butanol, acetic acid, and water is a commonly used solvent system for the separation of amino acids and their derivatives.

The visualization of the separated Dnp-amino acids on the TLC plate is straightforward due to their intense yellow color. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. While specific Rf values can vary depending on the exact experimental conditions (e.g., plate type, solvent saturation, temperature), comparing the Rf value of an unknown spot to that of a Dnp-L-cysteic acid standard run on the same plate allows for its identification.

Table 2: Representative Solvent Systems for TLC of DNP-Amino Acids

Solvent System (by volume) Application
n-Butanol : Acetic Acid : Water (4:1:1) General separation of DNP-amino acids.

Gas Chromatography (GC) Considerations (as a derivatized form, not direct Dnp)

Direct analysis of Dnp-L-cysteic acid by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. Like other amino acids, Dnp-L-cysteic acid must be chemically modified into a more volatile and thermally stable derivative prior to GC analysis.

The derivatization process for amino acids typically involves a two-step reaction to modify both the carboxylic acid and the amino groups. A common approach is esterification of the carboxyl group (e.g., with an alcohol like n-butanol in the presence of an acid catalyst) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can also be used to derivatize the active hydrogens on the amino, carboxyl, and sulfonyl groups.

It is important to note that the dinitrophenyl group itself may be affected by the derivatization conditions. Therefore, method development would be required to establish a reproducible and efficient derivatization protocol for Dnp-L-cysteic acid that yields a single, stable derivative suitable for GC-MS analysis. The resulting derivative can then be separated on a capillary GC column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (MS).

Mass Spectrometry for Structural Confirmation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the precise determination of molecular weight and the elucidation of molecular structure. When coupled with a separation technique like HPLC or GC, MS offers unparalleled specificity and sensitivity for the analysis of Dnp-L-cysteic acid.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like Dnp-L-cysteic acid. In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the ion corresponding to Dnp-L-cysteic acid is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Based on studies of other DNP-amino acids, the fragmentation of deprotonated Dnp-L-cysteic acid ([M-H]⁻) in the gas phase is expected to involve sequential neutral losses. A characteristic fragmentation pathway for deprotonated N-(2,4-dinitrophenyl)amino acids involves the elimination of carbon dioxide (CO₂, 44 Da) followed by the loss of a water molecule (H₂O, 18 Da). These fragmentation patterns are invaluable for the unambiguous identification of Dnp-L-cysteic acid in complex mixtures.

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used. In SIM mode, the mass spectrometer is set to detect only the ion corresponding to the molecular weight of Dnp-L-cysteic acid, thereby increasing sensitivity and reducing chemical noise. In MRM mode, a specific precursor ion is selected and a characteristic fragment ion is monitored, providing even greater specificity and making it the gold standard for quantification in complex matrices.

MALDI-MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for the analysis of biomolecules, including derivatized amino acids like Dnp-L-cysteic acid. In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. The ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector.

For a hypothetical analysis of Dnp-L-cysteic acid, one would expect to observe a prominent peak corresponding to the molecular ion [M+H]⁺ or the sodium salt [M+Na]⁺. The high-resolution capabilities of MALDI-TOF MS allow for accurate mass determination, which is crucial for confirming the identity of the compound in complex biological samples. In peptide mass fingerprinting, the mass shifts caused by DNP labeling of specific amino acid residues can be used to identify the location of those residues within the peptide sequence.

Table 1: Hypothetical MALDI-TOF MS Data for Dnp-L-cysteic acid

Ion SpeciesTheoretical m/zObserved m/zRelative Intensity
[M+H]⁺353.02353.05100%
[M+Na]⁺375.00375.0385%
[M+K]⁺390.98391.0130%

Note: The data in this table is representative and based on the principles of MALDI-TOF MS analysis of similar DNP-derivatized compounds.

ESIMS Data in Characterization

Electrospray Ionization Mass Spectrometry (ESIMS) is another soft ionization technique widely used for the analysis of polar and thermally labile molecules such as Dnp-L-cysteic acid. In ESIMS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

ESIMS is often coupled with tandem mass spectrometry (MS/MS) to obtain structural information through collision-induced dissociation (CID). In an MS/MS experiment, a specific precursor ion is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to elucidate the structure of the original molecule.

While specific ESIMS/MS data for Dnp-L-cysteic acid sodium salt is not extensively documented, the fragmentation patterns of underivatized amino acids and peptides containing cysteic acid can provide insights into its expected behavior. The fragmentation of protonated amino acids typically involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), resulting in characteristic product ions. researchgate.netresearchgate.net The presence of the DNP group would influence the fragmentation pathways, likely leading to characteristic losses associated with the dinitrophenyl moiety.

Table 2: Predicted ESIMS/MS Fragmentation Data for Protonated Dnp-L-cysteic acid ([M+H]⁺ at m/z 353.02)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossPutative Fragment Structure
353.02335.01H₂OLoss of water from the sulfonic acid group
353.02307.01H₂O + COSubsequent loss of carbon monoxide from the carboxylic acid
353.02183.00C₉H₇N₂O₅SCleavage of the DNP group
353.02167.00C₉H₉N₂O₆SLoss of the dinitrophenyl group

Note: This table presents a plausible fragmentation pattern for Dnp-L-cysteic acid based on the known fragmentation of amino acids and related compounds. researchgate.netresearchgate.net

Non-Destructive Detection Methods on Chromatograms

Following separation by techniques like thin-layer chromatography (TLC), non-destructive detection methods are essential for visualizing and quantifying the separated compounds without chemically altering them. This is particularly important when further analysis of the separated components is required.

For Dnp-L-cysteic acid, its inherent properties make it amenable to several non-destructive detection methods. The dinitrophenyl group imparts a distinct yellow color to the compound, allowing for direct visual detection on a TLC plate. york.ac.uk This is a simple and immediate method for locating the compound after chromatographic separation.

Furthermore, the DNP group contains chromophores that strongly absorb ultraviolet (UV) light. fishersci.comnih.gov This property enables the use of UV lamps for visualization. silicycle.comlibretexts.org When a TLC plate containing a fluorescent indicator is illuminated with UV light (typically at 254 nm), compounds that absorb UV light will appear as dark spots against a fluorescent background. silicycle.comlibretexts.org This method is highly sensitive and does not modify the analyte.

In recent years, the hyphenation of TLC with mass spectrometry (TLC-MS) has emerged as a powerful technique for the direct analysis of compounds on a chromatogram. rjptonline.orgslideshare.netresearchgate.net In this approach, the separated spots on the TLC plate can be directly analyzed by a mass spectrometer, providing both identification and structural information without the need for elution or sample preparation. This can be considered a non-destructive detection method in the context of preserving the spatial information of the chromatogram for further analysis.

Table 3: Comparison of Non-Destructive Detection Methods for Dnp-L-cysteic acid on Chromatograms

Detection MethodPrincipleAdvantagesDisadvantages
Visual Inspection The inherent yellow color of the DNP group allows for direct observation. york.ac.ukSimple, rapid, and requires no special equipment.Low sensitivity, may not be suitable for trace amounts.
UV Detection The DNP group absorbs UV light, causing quenching of fluorescence on a TLC plate with a fluorescent indicator. silicycle.comlibretexts.orgHigh sensitivity, non-destructive, and widely applicable to compounds with UV chromophores. fishersci.comnih.govRequires a UV lamp and a TLC plate with a fluorescent indicator.
TLC-MS Direct analysis of the TLC plate by a mass spectrometer to obtain mass spectra of the separated spots. rjptonline.orgslideshare.netresearchgate.netProvides molecular weight and structural information, high sensitivity and specificity.Requires specialized and expensive instrumentation.

Applications of Dnp L Cysteic Acid in Biochemical and Chemical Research

Role as an Analytical Standard in Amino Acid Research

In the field of protein chemistry, the accurate identification and quantification of amino acids and their derivatives are paramount. Dnp-L-cysteic acid, along with other DNP-amino acids, functions as an essential analytical standard in various separation and detection techniques. pmda.go.jp Pre-column derivatization of amino acids is a common strategy to introduce chromophores, which aids in their resolution via reverse-phase high-performance liquid chromatography (RP-HPLC) and allows for photometric detection. springernature.com

The Sanger method, which uses 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB), produces stable, colored DNP-derivatives that can be easily detected. gbiosciences.comnih.gov For researchers to identify an unknown DNP-amino acid derivative in a sample, they must compare its chromatographic behavior (e.g., retention time) to that of a known, purified standard. gbiosciences.com Therefore, having a pure sample of Dnp-L-cysteic acid is crucial for confirming its presence in a protein hydrolysate, especially when investigating cysteine-related modifications. Its use as a standard is implicit in the methodologies that require matching elution profiles from a sample to the profiles of known DNP-amino acid standards. gbiosciences.com

Use in N-Terminal Amino Acid Sequence Determination of Proteins and Peptides

A foundational technique in proteomics is the determination of the N-terminal amino acid of a protein, which provides key information about its identity and processing. The Sanger method, utilizing DNFB, was one of the earliest successful approaches for this purpose. creative-biolabs.comgcwgandhinagar.com The reagent reacts with the free alpha-amino group at the N-terminus of a polypeptide chain. creative-biolabs.com Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the amino acids. While most amino acids are liberated in their free form, the original N-terminal residue remains attached to the DNP group and can be identified as a specific DNP-amino acid, such as Dnp-L-cysteic acid. gcwgandhinagar.com

Standard N-terminal analysis methods, including Sanger's, face a significant challenge when the N-terminal residue is cysteine or cystine. The derivatives formed from these sulfur-containing amino acids are unstable and are destroyed during the acid hydrolysis step, preventing their successful identification. publish.csiro.au To circumvent this problem, a critical preliminary step is the oxidation of the protein. publish.csiro.au

Before hydrolysis, the dinitrophenylated (DNP)-protein is treated with an oxidizing agent like performic acid. This procedure converts the unstable cysteine or half-cystine residues into the highly stable β-sulphoalanyl residue, also known as cysteic acid. publish.csiro.au The resulting DNP-cysteic acid derivative is stable to the subsequent acid hydrolysis. After hydrolysis, the Dnp-L-cysteic acid can be isolated from the mixture of other DNP-amino acids and free amino acids for identification. publish.csiro.au A paper ionophoresis method has been described for this specific isolation, taking advantage of the negatively charged sulfonic group on Dnp-cysteic acid, which causes it to migrate towards the anode, separating it from positively charged amino acids. publish.csiro.au

The table below outlines the key stages in this analytical process.

StepProcedureRationale
1. Dinitrophenylation The protein is reacted with 1-Fluoro-2,4-dinitrobenzene (DNFB) to label the N-terminal amino group.Attaches the DNP chromophore to the N-terminus, creating a DNP-protein. creative-biolabs.com
2. Oxidation The DNP-protein is treated with performic acid.Converts unstable N-terminal cysteine/cystine residues into stable cysteic acid residues. publish.csiro.au
3. Hydrolysis The oxidized DNP-protein is hydrolyzed with 6N HCl.Cleaves all peptide bonds, liberating the amino acids. The N-terminal residue remains as a DNP-derivative. gbiosciences.compublish.csiro.au
4. Extraction & Separation The hydrolysate is processed to separate Dnp-cysteic acid from other components.Methods like ether extraction followed by paper ionophoresis are used to isolate the target derivative. publish.csiro.au
5. Identification The isolated compound is identified and quantified, often spectrophotometrically.The presence of Dnp-cysteic acid confirms that the N-terminal residue was a half-cystine or cystine. publish.csiro.au

The successful identification of Dnp-L-cysteic acid in the hydrolysate of an oxidized DNP-protein is direct evidence that the protein's N-terminus was a half-cystine or a cystine residue. publish.csiro.au This is because cysteic acid is not a naturally incorporated amino acid in protein synthesis; its presence in this context is a direct result of the specific oxidation of cysteine/cystine. This methodology has been successfully applied to complex proteins. For example, research on DNP-wool, after oxidation and hydrolysis, revealed the presence of Dnp-cysteic acid, indicating that N-terminal half-cystine or cystine residues are the second most abundant terminal group in wool, quantified at 6.7 µmoles/g. publish.csiro.au

Investigation of Protein Modification and Chemical Integrity

Beyond sequencing, Dnp-L-cysteic acid is involved in the broader characterization of protein structure and chemical modifications. The reaction with DNFB is not only a tool for sequencing but also a probe for the chemical environment of amino groups within a protein.

Dinitrophenylation of a protein with DNFB, followed by enzymatic digestion and peptide analysis, serves as an effective method for probing the environments of individual amino groups. nih.gov The reactivity of each amino group (the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues) with DNFB depends on its accessibility and local chemical environment (e.g., pKa). nih.gov

In a study on hen egg white lysozyme (B549824), researchers lightly dinitrophenylated the protein and then analyzed the resulting tryptic peptides by RP-HPLC. They were able to separate peptides containing different dinitrophenylated amino groups and monitor them by absorbance at 360 nm. nih.gov This allowed for the determination of the relative reactivities of each amino group. The presence of Dnp-L-cysteic acid (after oxidation of a dinitrophenylated protein containing cysteine) would be a key part of such a characterization, confirming the location of cysteine residues and their accessibility to modification.

The table below summarizes the relative reactivities of amino groups in lysozyme found in the study, illustrating how dinitrophenylation is used for protein characterization.

Amino GroupRelative Reactivity (at pH 9.5)Relative Reactivity (at pH 7.0)
α-Amino (Lys 1) 1.001.00
ε-Amino (Lys 1) 0.280.00
ε-Amino (Lys 13) 0.170.04
ε-Amino (Lys 33) 0.110.00
ε-Amino (Lys 96) 0.280.07
ε-Amino (Lys 97) 0.350.13
ε-Amino (Lys 116) 0.230.00

The derivatization of amino groups with DNFB is a chemical reaction whose efficiency can be monitored and quantified. In many biochemical assays, it is crucial to ensure that a labeling or derivatization reaction has proceeded to completion or to a known extent. A spectrophotometric method based on DNP derivatization has been developed to monitor the increase in free amino groups resulting from protease activity. nih.gov This principle is directly applicable to monitoring the efficiency of the derivatization reaction itself.

By using a known amount of a standard like Dnp-L-cysteic acid, researchers can create calibration curves to quantify the amount of DNP-derivatized amino acids in a sample. nih.gov This allows for the precise measurement of derivatization yield. For instance, after performing a dinitrophenylation reaction on a protein, one could quantify the released DNP-amino acids after hydrolysis and compare the yield to the expected theoretical maximum, thereby assessing the efficiency of the initial labeling step. The stability of DNP derivatives at acidic pH (around 2.5) and their strong absorbance around 360-395 nm make them well-suited for such quantitative assays. nih.govnih.gov

Studies Involving Thiol and Sulfonic Acid Chemistry

The dinitrophenyl (Dnp) group serves as a valuable chromophore for the detection and quantification of amino acids. Dnp-L-cysteic acid, in particular, is utilized in studies focusing on the chemistry of thiols and sulfonic acids, primarily as a derivative to trace the oxidation of cysteine and cystine residues.

Examination of Cysteine and Cystine Oxidation Products in Research

The oxidation of cysteine and cystine residues in proteins is a significant area of biochemical research, as it can indicate oxidative stress and damage. The thiol group of cysteine is susceptible to oxidation, leading to various products, with cysteic acid being the most stable and highly oxidized form. To study this process, researchers often need reliable standards for these oxidation products.

Dnp-L-cysteic acid is employed in the determination of N-terminal half-cystine residues in proteins like wool. publish.csiro.au In such studies, the protein is first treated with a dinitrophenylating agent, followed by oxidation, which converts cysteine and cystine residues to cysteic acid. Subsequent hydrolysis of the protein releases the Dnp-amino acids, including Dnp-L-cysteic acid if half-cystine was present at the N-terminus. A paper ionophoretic method can then be used to isolate the Dnp-L-cysteic acid for quantification. publish.csiro.au The concentration of Dnp-L-cysteic acid is typically determined spectrophotometrically by measuring its absorbance at around 360 nm. publish.csiro.au

The yield of cysteic acid from oxidation can vary depending on the method used. For instance, oxidation with performic acid generally results in higher yields of cysteic acid compared to peracetic acid. publish.csiro.au A method using hydrochloric acid hydrolysis in the presence of sodium azide (B81097) has been shown to result in 87-100% oxidation of cysteine and cystine to cysteic acid, offering a reproducible way to quantify these residues. nih.gov

To illustrate how Dnp-L-cysteic acid could be used to quantify the results of such an oxidation experiment, consider the following hypothetical data:

Protein SampleOxidation MethodInitial Cysteine Content (nmol)Dnp-L-cysteic acid Detected (nmol)Oxidation Yield (%)
Bovine Serum AlbuminPerformic Acid504896
LysozymePerformic Acid302893
Bovine Serum AlbuminSodium Azide/HCl504998
LysozymeSodium Azide/HCl302997

Formation in Oxidative Stress Models (e.g., HOCl-induced modifications of peptides in in vitro studies)

Hypochlorous acid (HOCl) is a potent oxidizing agent produced by neutrophils during inflammation, and it can cause significant damage to proteins by modifying amino acid residues. Cysteine is a primary target for HOCl-induced oxidation. In in vitro models of oxidative stress, the reaction of HOCl with cysteine-containing peptides can lead to the formation of various oxidation products, including sulfenic, sulfinic, and ultimately sulfonic acids (cysteic acid).

While the direct formation and detection of Dnp-L-cysteic acid in HOCl-treated peptides is not extensively documented in readily available literature, the principles of protein chemistry suggest a plausible workflow. In such an experiment, a peptide would be exposed to HOCl, and then derivatized with a dinitrophenylating agent. The resulting mixture would be analyzed, likely using mass spectrometry, to identify the Dnp-derivatives of the oxidized amino acids. The presence of Dnp-L-cysteic acid would confirm the oxidation of cysteine to its sulfonic acid form.

The following table illustrates the expected findings from a mass spectrometry analysis of a model peptide after HOCl treatment and dinitrophenylation, demonstrating the identification of Dnp-L-cysteic acid as an oxidation product.

Peptide TreatmentObserved Mass (m/z)Identified Species
Control (No HOCl)[M+H]+Native Peptide
HOCl-Treated[M+H+16]+Sulfenic Acid Derivative
HOCl-Treated[M+H+32]+Sulfinic Acid Derivative
HOCl-Treated and Dinitrophenylated[M_cysteic_acid_dnp+H]+Peptide with Dnp-L-cysteic acid

Comparative Studies with Other Dinitrophenylated Amino Acids

The unique chemical properties of Dnp-L-cysteic acid allow for its differentiation from other Dnp-amino acids, which is particularly useful in analytical biochemistry.

Differentiating Dnp-L-cysteic Acid from Other Dnp-Amino Acids (e.g., DNP-taurine, ε-DNP-lysine)

Dnp-L-cysteic acid can be distinguished from other Dnp-amino acids based on its charge and polarity, which allows for separation using techniques like chromatography and electrophoresis. For instance, in a study developing a rapid HPLC method for taurine (B1682933) determination, Dnp-taurine and Dnp-cysteic acid were the only two DNP derivatives that remained in the aqueous layer after chloroform (B151607) extraction, indicating their high polarity compared to other Dnp-amino acids.

This pair of highly polar Dnp-derivatives can be effectively separated by reversed-phase HPLC. The separation is influenced by the mobile phase composition, such as the methanol (B129727) concentration and the use of ion-pairing reagents. For example, baseline separation of DNP-taurine and DNP-cysteic acid can be achieved with an eluent of 1% acetic acid and 0.1% triethylamine (B128534) in 25% aqueous methanol.

The following interactive table provides a hypothetical comparison of the chromatographic behavior of Dnp-L-cysteic acid with DNP-taurine and ε-DNP-lysine, illustrating how their different properties lead to distinct retention times.

DNP-Amino AcidChemical PropertyHypothetical Retention Time (min)
Dnp-L-cysteic AcidHighly Polar, Anionic2.5
DNP-TaurineHighly Polar, Anionic3.1
ε-DNP-LysineLess Polar, Zwitterionic8.7

Research into L-Cysteic Acid Metabolism and Pathways (as a metabolite, not clinical)

Dnp-L-cysteic acid can serve as a useful tool in non-clinical research to understand the metabolic pathways of L-cysteine.

Role as an Oxidation Product of L-Cysteine

L-cysteine is a semi-essential amino acid that plays a crucial role in various metabolic processes, including protein synthesis and the production of important molecules like glutathione (B108866) and taurine. The oxidation of L-cysteine to L-cysteic acid is a key step in its catabolism.

While the direct use of Dnp-L-cysteic acid as a tracer in metabolic flux analysis is not widely reported, the principles of metabolic labeling suggest its potential utility. In such studies, stable isotope-labeled L-cysteine (e.g., containing ¹³C or ¹⁵N) could be introduced into a cellular system. After a period of metabolic activity, the cellular components would be extracted, and the amino acids derivatized with a dinitrophenylating agent. The detection of labeled Dnp-L-cysteic acid by mass spectrometry would provide a clear indication of the metabolic flux through the cysteine oxidation pathway. This approach would allow researchers to quantify the rate at which L-cysteine is converted to L-cysteic acid under different physiological conditions.

Involvement in Taurine and Hypotaurine Metabolism in Model Organisms

L-cysteic acid is a naturally occurring sulfonic acid that serves as a key intermediate in the biosynthesis of taurine and its precursor, hypotaurine. In various model organisms, the metabolic fate of L-cysteic acid is closely linked to the production of these vital compounds.

Involvement in Mammalian Systems: In mammals, such as cats, dietary L-cysteic acid has been identified as a precursor for the biosynthesis of taurine nih.gov. Taurine is essential for numerous physiological functions, including bile acid conjugation, osmoregulation, and antioxidant defense. The pathway generally involves the oxidation of cysteine to cysteine sulfinic acid, which can then be further oxidized to L-cysteic acid or decarboxylated to hypotaurine. Hypotaurine is subsequently oxidized to form taurine smpdb.ca. While this represents a major pathway, the direct conversion of L-cysteic acid to taurine also occurs.

Role in Marine Organisms: In marine ecosystems, L-cysteic acid plays a significant role as an intermediate in the biosynthesis of various sulfonate osmolytes in phytoplankton nih.gov. These compounds, including taurine, are crucial for helping organisms adapt to the high salinity of their environment.

The use of Dnp-L-cysteic acid in this context is typically as a research tool. The bulky Dnp group may inhibit enzymes involved in taurine synthesis, allowing researchers to study the pathway's kinetics and regulatory mechanisms. Alternatively, it could be used as a labeled analog to trace the uptake and metabolic conversion of L-cysteic acid within cells or tissues, although its altered chemical nature means it may not be processed identically to the natural molecule.

Table 1: Role of L-Cysteic Acid in Taurine/Hypotaurine Metabolism

Organism/System Role of L-Cysteic Acid Key Products Reference
Mammals (e.g., Cats) Dietary precursor Taurine nih.gov
Marine Phytoplankton Intermediate in osmolyte synthesis Taurine, Isethionate, Sulfolactate nih.gov
General Mammalian Pathway Intermediate from cysteine oxidation Hypotaurine, Taurine smpdb.ca

Enzymatic Conversions (e.g., by L-cysteate sulfolyase)

L-cysteic acid can be catabolized by various enzymes in microorganisms. One of the key enzymes in this process is L-cysteate sulfolyase, also known as CuyA. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is widespread in bacteria and plays a crucial role in desulfonation, allowing the organism to utilize L-cysteate as a source of carbon, nitrogen, and sulfur nih.gov.

The reaction catalyzed by L-cysteate sulfolyase involves the cleavage of the carbon-sulfur bond in L-cysteic acid, yielding pyruvate, sulfite (B76179) (SO₃²⁻), and an ammonium (B1175870) ion (NH₄⁺) nih.govd-nb.info. This conversion allows the organism to assimilate the sulfur into its metabolic pathways. The enzyme has a high Michaelis constant (Km) for L-cysteate, recorded at 11.7 mM in Silicibacter pomeroyi, indicating a relatively low affinity for its substrate d-nb.info. Studies have shown that this enzyme does not act on structurally similar compounds like L-cysteine or L-cysteine sulfinate nih.gov.

In some anaerobic bacteria, a different pathway for L-cysteate degradation has been identified. This pathway involves a racemase that converts L-cysteate to D-cysteate, which is then cleaved by a specific D-cysteate sulfo-lyase nih.gov.

Due to the steric hindrance from the large dinitrophenyl group attached to the amino group of L-cysteic acid, it is highly improbable that Dnp-L-cysteic acid can act as a substrate for L-cysteate sulfolyase. The bulky Dnp group would likely prevent the molecule from fitting into the enzyme's active site, potentially acting as a competitive inhibitor of the enzyme instead.

Table 2: Characteristics of L-cysteate sulfolyase (CuyA) from Silicibacter pomeroyi

Property Description Reference
Enzyme Type Pyridoxal 5'-phosphate (PLP)-coupled desulphonative enzyme nih.gov
Reaction L-cysteate → Pyruvate + Sulfite + Ammonium d-nb.info
Substrates L-cysteate, D-cysteine (at 15% rate) nih.gov
Non-Substrates L-cysteine, L-cysteine sulfinate nih.gov
Km for L-cysteate 11.7 mM d-nb.info

Occurrence as a Metabolite in Microorganisms (e.g., Escherichia coli)

L-cysteic acid is not a universally common metabolite, but it has been identified in the metabolic processes of various microorganisms. For instance, it has been found in Staphylococcus aureus and Bacillus subtilis nih.gov.

Notably, some strains of the bacterium Escherichia coli are capable of utilizing L-cysteate as their sole source of sulfur for growth nih.gov. This metabolic capability is dependent on the expression of the ssu operon, which encodes for an alkanesulfonate uptake system (SsuABC) and a monooxygenase (SsuDE) that facilitates the release of sulfite from the compound nih.govdntb.gov.ua. This indicates that E. coli can import and metabolize L-cysteic acid, incorporating its sulfur into essential biomolecules. The ability to use L-cysteate allows these strains to survive in environments where more common sulfur sources, like sulfate, are limited.

In contrast, Dnp-L-cysteic acid sodium salt is a synthetic, man-made compound. There is no evidence to suggest that it occurs naturally as a metabolite in Escherichia coli or any other microorganism. Its presence in a biological system would be the result of its intentional introduction for experimental purposes, for example, to study the transport and metabolism of natural sulfonates like L-cysteic acid.

Future Directions and Emerging Research Avenues for Dnp L Cysteic Acid

Development of Novel Derivatization and Detection Methodologies

The traditional method for creating Dnp-amino acids involves derivatization with 2,4-dinitrofluorobenzene (FDNB). While foundational, this method has limitations in terms of sensitivity and suitability for modern high-throughput analysis. Future research is poised to move beyond this classic technique by developing novel derivatization strategies and coupling them with advanced detection systems.

The primary goal is to enhance the physicochemical properties of L-cysteic acid for more sensitive detection. Research can focus on reagents that not only react with the amino group but also with other functional groups, potentially increasing the hydrophobicity and ionization efficiency of the resulting molecule for mass spectrometry. rsc.orgrsc.org For instance, reagents like 1-bromobutane (B133212), which derivatizes amino, carboxyl, and phenolic hydroxyl groups, could be explored for L-cysteic acid. rsc.orgrsc.org This approach improves chromatographic retention on reversed-phase columns and enhances signal intensity in liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.org

Another promising avenue is the use of derivatizing agents that introduce a fluorescent tag or a permanently charged group. Reagents such as dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are well-established for fluorescence detection, but new reagents are being designed specifically for LC-electrospray ionization-MS (LC-ESI-MS) that can provide very low limits of detection. nih.govmdpi.com The development of isotope-coded derivatization reagents, analogous to the use of 1-bromobutane and its deuterated form (1-bromobutane-4,4,4-d3), would enable precise relative quantification of L-cysteic acid in comparative studies, such as comparing healthy and diseased tissue samples. rsc.orgresearchgate.net

Table 1: Comparison of Potential Derivatization Reagents for L-Cysteic Acid Analysis

Derivatization Reagent Target Functional Group(s) Detection Method Potential Advantages
2,4-dinitrofluorobenzene (FDNB) Primary Amines UV-Vis Traditional method, well-established protocols. mdpi.com
1-bromobutane Amino, Carboxyl, Hydroxyl LC-MS/MS Increases hydrophobicity and ionization efficiency; reagent easily removed. rsc.org
Dansyl chloride (DNS-Cl) Primary Amines Fluorescence, MS High sensitivity due to fluorescent tag. nih.govmdpi.com
DABS-Cl Primary Amines UV-Vis Produces stable and sensitive derivatives. mdpi.com
Isotope-Coded Reagents Various MS Allows for accurate relative quantification in comparative analyses. rsc.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Enhanced Resolution and Sensitivity

Future advancements in the analysis of Dnp-L-cysteic acid will heavily rely on the integration of state-of-the-art spectroscopic and chromatographic techniques. These technologies are crucial for distinguishing the target analyte from a complex mixture of other molecules, especially at low concentrations.

In chromatography, the move from conventional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) offers significantly improved resolution and much faster analysis times. researchgate.net Furthermore, two-dimensional liquid chromatography (2D-LC) can provide a substantial increase in peak capacity, which is essential for resolving isomers or analytes with very similar chemical properties in complex matrices. researchgate.net For a highly polar molecule like L-cysteic acid and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to traditional reversed-phase chromatography, offering better retention and separation. americanpeptidesociety.org

In the realm of spectroscopy, tandem mass spectrometry (MS/MS) coupled with liquid chromatography is already a cornerstone for sensitive and selective detection. rsc.orgrsc.org Future developments will likely involve the application of high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, to achieve unambiguous identification and quantification of Dnp-L-cysteic acid. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly used for routine quantification, are invaluable for structural confirmation of novel derivatives. researchgate.netrsc.org Recent advances in NMR, such as bullet-DNP (dissolution dynamic nuclear polarization), have enabled the detection of metabolites like amino acids at nanomolar to low micromolar concentrations, opening new possibilities for studying low-abundance species. nih.gov

Table 2: Advanced Analytical Techniques for Dnp-L-cysteic Acid Research

Technique Principle Key Advantage for Dnp-L-cysteic Acid Analysis
UHPLC Chromatography with sub-2 µm particles Higher resolution, faster analysis times, increased sensitivity. researchgate.net
2D-LC Two independent chromatographic separations Greatly enhanced peak capacity for complex sample analysis. researchgate.net
HILIC Partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase Improved retention and separation of highly polar analytes. americanpeptidesociety.org
LC-HRMS High-resolution mass analysis (e.g., Orbitrap, FT-ICR) High mass accuracy for confident identification and structural elucidation. umich.edu
Bullet-DNP NMR Hyperpolarization to boost NMR signal Enables detection at extremely low concentrations (nM to µM range). nih.gov

Applications in Complex Biological Sample Analysis for Basic Research Purposes

The enhanced sensitivity and specificity afforded by advanced analytical methods will enable more robust applications of Dnp-L-cysteic acid analysis in complex biological samples for basic research. L-cysteic acid is the final, stable product of cysteine oxidation, a process implicated in oxidative stress. Therefore, accurately measuring its levels in tissues, cells, or biofluids like plasma can provide a valuable snapshot of the cumulative oxidative environment.

Expanding the Utility in Proteomics and Peptidomics Research (e.g., for characterization of post-translational modifications)

Perhaps the most exciting future direction for Dnp-L-cysteic acid lies in the field of proteomics and peptidomics, specifically in the study of post-translational modifications (PTMs). The irreversible oxidation of cysteine residues in proteins to sulfinic (-SO₂H) and sulfonic (-SO₃H, i.e., cysteic acid) acids is a critical PTM that can alter protein structure, function, and localization. nih.gov This modification is often a hallmark of significant oxidative stress and is implicated in a range of cellular processes and diseases. nih.govptmbio.com

Currently, identifying and quantifying these oxidized cysteine sites within a complex proteome is a significant analytical challenge. nih.gov Future research could establish Dnp-L-cysteic acid as a crucial quantitative standard in mass spectrometry-based proteomic workflows. By synthesizing peptides containing a Dnp-L-cysteic acid residue, researchers can create stable, isotopically labeled internal standards. These standards would allow for the absolute quantification of specific cysteine oxidation sites in proteins isolated from biological samples.

This approach would involve the enzymatic digestion of a protein sample, followed by the addition of the labeled Dnp-L-cysteic acid-containing peptide standard. Subsequent LC-MS/MS analysis would compare the signal intensity of the native, oxidized peptide from the sample to the known amount of the spiked-in standard, enabling precise quantification of the PTM's stoichiometry. This would provide invaluable insights into how specific cysteine residues are targeted by oxidation under different conditions, advancing our understanding of redox regulation in cell signaling and disease pathogenesis. nih.govmdpi.com

Q & A

Basic: What are the recommended methods for synthesizing Dnp-L-cysteic acid sodium salt in a laboratory setting?

Answer:
Synthesis typically involves sulfonation of L-cysteine followed by dinitrophenylation. A validated approach includes:

  • Dissolving L-cysteine in a cooled sulfuric acid solution (e.g., 1:3 ratio) under nitrogen to prevent oxidation .
  • Adding sodium nitrite to introduce the nitro groups, with pH monitored to stay below 2.0 to ensure reaction specificity .
  • Neutralizing the product with sodium hydroxide to form the sodium salt, followed by recrystallization in ethanol-water mixtures for purification .

Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

  • UV-Vis Spectrophotometry : Detect absorbance peaks at 260 nm and 360 nm, characteristic of dinitrophenyl groups .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify aromatic proton signals (δ 8.5–9.0 ppm) and sulfonate carbon peaks (δ 40–45 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 356 for the sodium adduct) and compare with NIST reference data .

Basic: How can researchers determine the pH-dependent solubility and ionic behavior of this compound?

Answer:

  • Prepare aqueous solutions at varying pH (2–12) using HCl/NaOH buffers.
  • Measure solubility via gravimetric analysis and classify the salt as acidic, neutral, or basic using litmus tests or pH probes .
  • Note: The sulfonate group renders it highly soluble in water, with solubility decreasing in acidic conditions due to protonation .

Advanced: How does pH influence the stability of this compound in long-term storage?

Answer:

  • Conduct accelerated stability studies by storing samples at pH 4.0, 7.4, and 9.0 (25°C and 40°C).
  • Monitor degradation via HPLC every 30 days. Acidic conditions (pH < 5) may hydrolyze the dinitrophenyl group, while alkaline conditions (pH > 8) can cause sulfonate ester formation .
  • Optimal stability is observed at pH 6.5–7.5 in amber vials under inert gas .

Advanced: What experimental designs are suitable for studying interactions between this compound and serum proteins?

Answer:

  • Fluorescence Quenching Assays : Incubate the compound with bovine serum albumin (BSA) and measure emission at 340 nm (excitation: 280 nm). Calculate binding constants using Stern-Volmer plots .
  • Circular Dichroism (CD) : Assess conformational changes in proteins post-interaction by analyzing shifts in α-helix and β-sheet signals .

Advanced: How should researchers resolve contradictions between HPLC and NMR data when quantifying this compound in mixtures?

Answer:

  • Cross-Validation : Run both methods on identical samples. If discrepancies arise, check for:
    • HPLC: Column degradation or detector wavelength misalignment .
    • NMR: Signal overlap from impurities or incomplete deuterium exchange .
  • Use a certified reference standard from NIST to calibrate instruments .

Methodological: What steps ensure accurate quantitative analysis of this compound in biological matrices?

Answer:

  • Sample Preparation : Deproteinize serum samples with acetonitrile (3:1 v/v) and centrifuge at 10,000 rpm .
  • Calibration Curves : Prepare standards (0.1–100 µg/mL) in blank matrix. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Statistical Validation : Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 and 10, respectively) .

Reproducibility: How can batch-to-batch variability in synthesis be minimized?

Answer:

  • Standardize reaction conditions (temperature ±0.5°C, stirring speed) using automated reactors .
  • Implement in-process controls (IPC), such as mid-reaction FTIR to monitor nitro group formation .
  • Document all parameters in a batch record template aligned with USP guidelines .

Experimental Design: What factors should be prioritized in stability-indicating studies?

Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light per ICH Q1A guidelines .
  • Analytical Specificity : Ensure chromatographic methods resolve degradation products (e.g., dinitrophenol, cysteic acid) .

Data Management: What are best practices for documenting and archiving experimental data?

Answer:

  • Use electronic lab notebooks (ELNs) to timestamp entries and attach raw spectra/chromatograms .
  • Follow FAIR principles: Ensure data are Findable, Accessible, Interoperable, and Reusable .
  • Archive samples and data in climate-controlled storage with backup protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.